![molecular formula C6H4IN3 B1321211 3-Iodo-1H-pyrazolo[4,3-C]pyridine CAS No. 1363381-14-9](/img/structure/B1321211.png)

3-Iodo-1H-pyrazolo[4,3-C]pyridine

Descripción general

Descripción

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that is part of the broader family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the iodine atom at the 3-position on the pyrazolo[4,3-c]pyridine core structure allows for further functionalization through various coupling reactions, making it a valuable intermediate for organic synthesis .

Synthesis Analysis

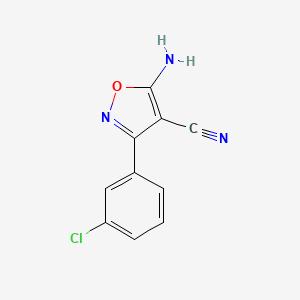

The synthesis of 3-iodo-1H-pyrazolo[4,3-b]pyridines can be achieved through iododediazonation of 3-amino-1H-pyrazolo[4,3-b]pyridines, which are obtained by copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines . This method provides a convenient route to novel derivatives of pyrazolopyridines. Additionally, the use of ultrasound-promoted reactions has been shown to be an effective method for the regioselective synthesis of fused polycyclic pyrazolopyridines, which can be performed in short reaction times and with excellent yields . Molecular iodine has also been utilized as a catalyst for the one-pot multicomponent synthesis of related heterocyclic compounds, highlighting the versatility of iodine in facilitating these reactions .

Molecular Structure Analysis

The molecular structure of 3-iodo-1H-pyrazolo[4,3-c]pyridine is characterized by the fusion of a pyrazole ring with a pyridine ring, with an iodine substituent at the 3-position. The structure of related pyrazolopyridine compounds has been confirmed through various analytical techniques such as elemental analysis, NMR spectroscopy, and mass spectrometry . These compounds can exist in different tautomeric forms, and the diversity of substituents at various positions on the core structure can significantly influence their chemical and biological properties .

Chemical Reactions Analysis

The iodo substituent on 3-iodo-1H-pyrazolo[4,3-b]pyridines makes them suitable for a variety of coupling reactions, including Suzuki, Heck, Stille, and Sonogashira conditions . These reactions allow for the introduction of various functional groups, expanding the chemical diversity and potential applications of these compounds. Additionally, iodine-mediated synthesis has been employed for the preparation of cycloalkane-fused pyrazolopyridines, demonstrating the role of iodine not only as a substituent but also as a catalyst in the synthesis of pyrazolopyridine derivatives .

Physical and Chemical Properties Analysis

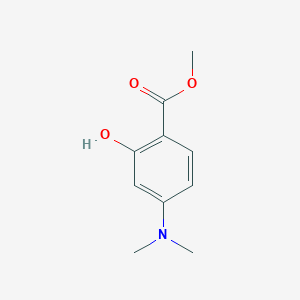

The physical and chemical properties of 3-iodo-1H-pyrazolo[4,3-c]pyridine and related compounds are influenced by their molecular structure. The presence of the iodine atom contributes to the reactivity of these compounds in coupling reactions. The synthesis methods employed, such as microwave-assisted reactions and solvent-free conditions, suggest that these compounds can be obtained in good yields and with environmental considerations in mind . The use of water as a reaction medium and the avoidance of column chromatography in some methods also reflect the trend towards greener chemistry in the synthesis of pyrazolopyridines .

Aplicaciones Científicas De Investigación

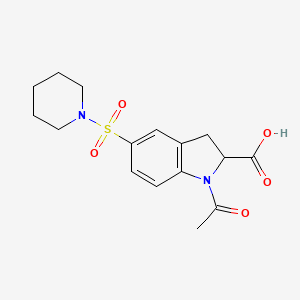

Chemical Synthesis and Functionalization

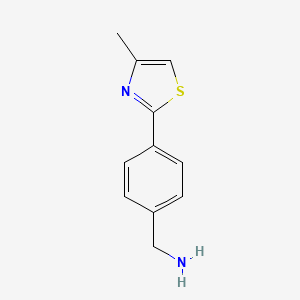

3-Iodo-1H-pyrazolo[4,3-c]pyridine has been utilized in various chemical synthesis processes. One notable application is in the synthesis and functionalization of 1H-pyrazolo[3,4-b]pyridines. This involves copper and palladium-promoted coupling reactions, where 3-iodo derivatives are effectively coupled with various reagents under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Drug Discovery and Kinase Inhibition

In drug discovery, particularly in cancer research, 3-Iodo-1H-pyrazolo[4,3-c]pyridine derivatives have been explored for their potential as kinase inhibitors. The unique arrangement of hydrogen bond donors and acceptors in their structure makes them suitable for ATP competitive binding to kinase enzymes. This property is leveraged in developing libraries of compounds for screening against kinases and other cancer drug targets (Smyth, Matthews, Horton, Hursthouse, & Collins, 2010).

Antiproliferative Activity

Studies have shown that certain derivatives of 3-Iodo-1H-pyrazolo[4,3-c]pyridine possess significant antiproliferative activity against various cancer cell lines. These compounds have been found to induce apoptosis and cell death in cancer cells, making them promising candidates for further exploration in cancer therapeutics (Razmienė et al., 2021).

Biomedical Applications

The biomedical applications of 3-Iodo-1H-pyrazolo[4,3-c]pyridine and its derivatives are vast. These compounds have been part of numerous studies covering over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their importance in the biomedical field. Their diverse substituents and synthetic methods make them versatile for various biomedical applications (Donaire-Arias et al., 2022).

Mecanismo De Acción

Target of Action

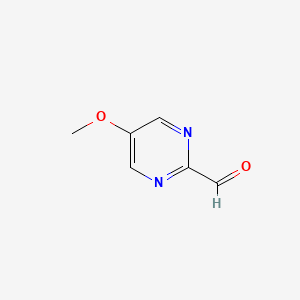

It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 3-iodo-1h-pyrazolo[4,3-c]pyridine belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets that recognize these structures.

Mode of Action

It’s known that the interaction of pyrazolo[3,4-b]pyridines with their targets can lead to significant changes in cellular processes . The specific effects would depend on the nature of the target and the context of the interaction.

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they could influence pathways involving these molecules .

Propiedades

IUPAC Name |

3-iodo-2H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDDPSSJPZWUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(NN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292186 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-pyrazolo[4,3-C]pyridine | |

CAS RN |

1363381-14-9 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)